4-Iodo-6-phenylpyrimidine is a small molecule identified as a potent and selective inhibitor of Macrophage Migration Inhibitory Factor (MIF) []. It functions by irreversibly binding to the catalytic site of MIF, specifically at the N-terminal proline residue, and blocking its tautomerase activity [, ]. While initially explored for its anti-tumor properties, research has broadened to encompass its role in inflammatory responses and bone remodeling.
The compound is primarily sourced from synthetic methods, with its applications spanning across chemistry, biology, and medicine. It is often used as a building block in organic synthesis and has been identified as an inhibitor of macrophage migration inhibitory factor, which plays a crucial role in immune responses.
The synthesis of 4-Iodo-6-phenylpyrimidine typically involves the iodination of 6-phenylpyrimidine. A common method for this reaction includes:
For industrial production, these laboratory methods are scaled up using larger reactors while maintaining precise control over reaction conditions to optimize yield and purity through techniques such as recrystallization or chromatography .
The molecular structure of 4-Iodo-6-phenylpyrimidine can be described as follows:
The presence of the iodine atom significantly affects the electronic properties of the molecule, influencing its reactivity and interactions with biological targets .
4-Iodo-6-phenylpyrimidine can undergo various chemical reactions:
4-Iodo-6-phenylpyrimidine acts primarily as an inhibitor of macrophage migration inhibitory factor (MIF). Its mechanism involves:
Experimental studies have demonstrated that treatment with 4-Iodo-6-phenylpyrimidine leads to significant changes in cell migration and immune response modulation, highlighting its potential therapeutic applications .
4-Iodo-6-phenylpyrimidine has diverse applications:
Its unique properties make it a valuable tool for researchers exploring new therapeutic avenues and understanding complex biological mechanisms .
Computational virtual screening has revolutionized the identification of tautomerase inhibitors targeting macrophage migration inhibitory factor (MIF), a cytokine implicated in inflammatory diseases and cancer progression. Unlike traditional high-throughput screening, structure-based virtual screening (SBVS) leverages molecular docking simulations to evaluate ligand binding within MIF’s catalytic pocket. The tautomerase active site—defined by the N-terminal Pro1 residue and adjacent hydrophobic pockets (e.g., Met2, Ile64, Tyr95)—serves as the primary target due to its role in MIF’s enzymatic and cytokine activities [2] [6].
In a landmark study, researchers screened 2.1 million drug-like compounds from databases like ZINC and Maybridge using Glide software (Schrödinger). The protocol involved:
This workflow identified 4-iodo-6-phenylpyrimidine (4-IPP) as a top candidate due to its complementary shape and electrophilic iodine atom, enabling covalent modification of Pro1. 4-IPP exhibited a 10-fold lower IC50 (0.5–1.0 µM) than the prototypical inhibitor ISO-1 (5–10 µM) in tautomerase assays [6]. Key interactions included:
Table 1: Virtual Screening Outcomes for 4-IPP Discovery
Parameter | Value | Significance |
---|---|---|
Screening library size | 2.1 million compounds | Broad coverage of chemical space |
Docking method | Glide SP/XP | Balanced speed/accuracy |
4-IPP binding affinity | ∆G = −9.2 kcal/mol | Superior to ISO-1 (∆G = −7.5 kcal/mol) |
IC50 (MIF tautomerase) | 0.5 µM | 10× improvement over ISO-1 (5 µM) |
Initial studies revealed 4-IPP’s limitations, including moderate solubility and irreversible binding, prompting combinatorial optimization. In silico approaches generated a library of 4-IPP analogs by modifying three regions:
Using Ludi consensus scoring (Accelrys), researchers prioritized analogs with enhanced hydrophobic complementarity and electrophilicity. Four congeners emerged with 10–20-fold improved potency:
Mass spectrometry confirmed covalent adduct formation between Pro1 and optimized congeners, while enzymatic kinetics demonstrated irreversible inhibition. In A549 lung cancer cells, these analogs suppressed MIF-driven migration and anchorage-independent growth at 0.1–0.5 µM—20× lower than parental 4-IPP [3] [6].
Table 2: Optimized 4-IPP Congeners and Their Biochemical Profiles
Compound | Modification | IC50 (µM) | Potency Gain vs. 4-IPP |
---|---|---|---|
4-IPP | None | 1.0 | 1× |
4-Bromo-6-(4-nitrophenyl)pyrimidine | I→Br; Ph→4-NO2-Ph | 0.05 | 20× |
4-Chloro-6-(3-CF3-phenyl)pyrimidine | I→Cl; Ph→3-CF3-Ph | 0.03 | 33× |
4-Iodo-6-(2-naphthyl)pyrimidine | Ph→2-naphthyl | 0.10 | 10× |
While 4-IPP and its analogs covalently modify Pro1, off-target reactivity remains a concern. Three strategies refine specificity:
A. Electrophile Optimization
Replacing iodine with less reactive groups (e.g., acrylamides) retains covalent binding but reduces nonspecific alkylation. For example:
B. Allosteric Pocket Engagement
To circumvent catalytic-site competition, allosteric inhibitors like p425 disrupt MIF trimerization. Integrating p425’s sulfonate group into 4-IPP’s phenyl ring yielded hybrid analogs (e.g., 4-IPP-3-sulfonate) that:
C. Nanoformulation for Enhanced Delivery
PLGA nanospheres encapsulating 4-IPP address solubility limitations:
In rheumatoid arthritis FLSs, 4-IPP/PLGA nanospheres reduced IL-6 and TNFα secretion by 90% at 5 µM—twice as potent as free 4-IPP. This stems from prolonged residency in synovial tissue and enhanced cellular uptake [4] [5].
Table 3: Structure-Activity Relationships of 4-IPP Derivatives
Modification Type | Structural Change | Effect on MIF Inhibition | Off-Target Reduction |
---|---|---|---|
Halogen replacement | I → Br/Cl | Unchanged potency | 30% |
Acrylamide electrophile | Pyrimidine-CH2CH=O | IC50 = 0.8 µM (reversible) | 60% |
Allosteric hybrid | 4-IPP-3-sulfonate | IC50 = 0.2 µM (trimer disruptor) | 75% |
Nanoformulation | PLGA-encapsulated 4-IPP | 2× increase in cellular uptake | 90% |
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